2-(4-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
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Overview
Description
2-(4-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an acetamide group through a Schiff base linkage, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the formation of the Schiff base. The reaction conditions often include:
Solvents: Ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the Schiff base formation
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine.
Substitution: The phenoxy and quinoline groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenoxy and quinoline derivatives
Scientific Research Applications
2-(4-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The Schiff base linkage allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)ethylphosphinate
- 2-(4-methylphenoxy)triethylamine hydrochloride
Uniqueness
2-(4-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide stands out due to its Schiff base linkage, which imparts unique reactivity and binding properties
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-7-9-17(10-8-14)24-13-18(23)22-21-12-16-5-2-4-15-6-3-11-20-19(15)16/h2-12H,13H2,1H3,(H,22,23)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEWEXPQGWOGHJ-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724286 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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